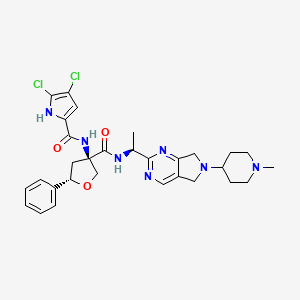
IL17A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL17A-IN-1 is a potent and orally active inhibitor of interleukin 17A, a cytokine involved in inflammatory and autoimmune diseases. This compound has shown promise in the treatment of conditions such as plaque psoriasis, psoriatic arthritis, and ankylosing spondylitis, as well as in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL17A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment, ensuring high purity and yield. This would include the use of automated reactors, chromatography for purification, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
IL17A-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
IL17A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytokines and their interactions with receptors.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
IL17A-IN-1 exerts its effects by inhibiting the activity of interleukin 17A. This cytokine is involved in the recruitment of neutrophils and the promotion of inflammatory responses. This compound binds to interleukin 17A, preventing it from interacting with its receptor, thereby blocking the downstream signaling pathways that lead to inflammation. The key molecular targets include the interleukin 17 receptor and associated signaling proteins such as nuclear factor kappa B and mitogen-activated protein kinases .
Comparison with Similar Compounds
IL17A-IN-1 is unique in its high potency and oral bioavailability compared to other interleukin 17A inhibitors. Similar compounds include:
Brodalumab: A monoclonal antibody targeting the interleukin 17 receptor A.
Secukinumab: Another monoclonal antibody that directly targets interleukin 17A.
Ixekizumab: A monoclonal antibody that also targets interleukin 17A .
This compound stands out due to its small molecule nature, which allows for oral administration and potentially lower production costs compared to monoclonal antibodies.
Properties
Molecular Formula |
C30H35Cl2N7O3 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
4,5-dichloro-N-[(3R,5S)-3-[[(1S)-1-[6-(1-methylpiperidin-4-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]ethyl]carbamoyl]-5-phenyloxolan-3-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1 |
InChI Key |
IBSDYENBKONGIL-JKLWDZIJSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)[C@]4(C[C@H](OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Canonical SMILES |
CC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)
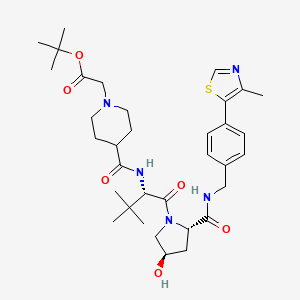
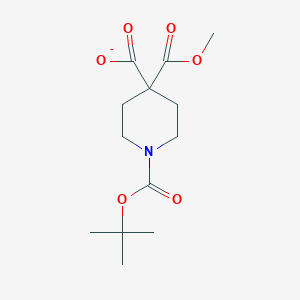
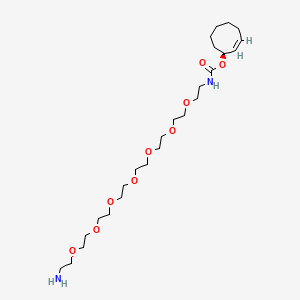
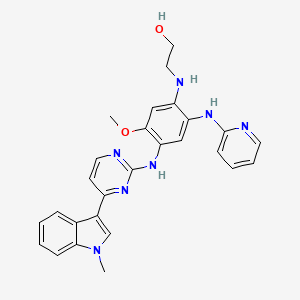
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
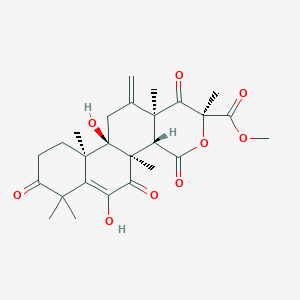
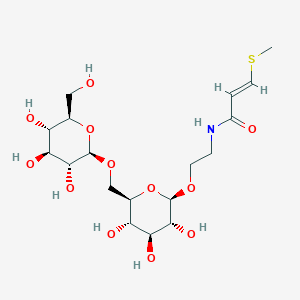
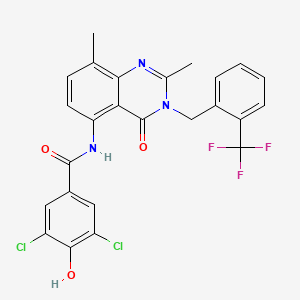
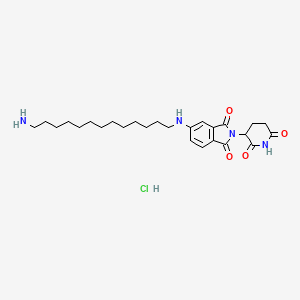
![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
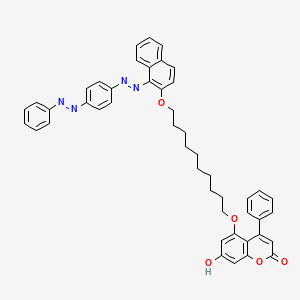
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
